molecular formula C8H11IN2 B2874144 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole CAS No. 1245822-76-7; 1458615-94-5

5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

Cat. No.: B2874144
CAS No.: 1245822-76-7; 1458615-94-5
M. Wt: 262.094
InChI Key: YELWUQOUCPKFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole ( 1458615-94-5) is an iodinated heterocyclic compound of significant interest in modern synthetic and medicinal chemistry research. With the molecular formula C 8 H 11 IN 2 and a molecular weight of 262.09 g/mol, this pyrazole derivative serves as a highly versatile and valuable synthetic intermediate . The core structural motif of this compound is the pyrazole ring, a privileged aza-heterocyclic scaffold frequently studied for its wide range of potential therapeutic applications . The presence of an iodine atom at the 4-position of the ring makes this compound a particularly useful building block for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the facile introduction of the pyrazole moiety into more complex molecular architectures . This reactivity is part of a broader trend where 4-iodopyrazoles are recognized as key intermediates for constructing functionalized pyrazole derivatives, which are often challenging to access by other means . In a research setting, this compound finds its main application as a versatile precursor in the synthesis of more elaborate, target molecules. Its utility is underscored by general methodologies for pyrazole synthesis, where halogens on the ring are leveraged for further functionalization . The cyclopropyl substituent can impart unique steric and electronic properties, while the N-ethyl group defines the regiochemistry of the ring system, making this specific isomer a defined chemical entity for structure-activity relationship (SAR) studies. Researchers utilize this compound in the exploration of new chemical space for the discovery of bioactive molecules, with potential applications in developing new pharmaceuticals and agrochemicals . Please note that all products are for research purposes only and are not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-cyclopropyl-1-ethyl-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2/c1-2-11-8(6-3-4-6)7(9)5-10-11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELWUQOUCPKFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reaction Mechanisms of 5 Cyclopropyl 1 Ethyl 4 Iodo 1h Pyrazole

Reactivity of the Iodo Substituent in Pyrazole (B372694) Derivatives

The carbon-iodine bond at the C4 position of the pyrazole ring is a key site for synthetic transformations. The electron-rich nature of the pyrazole ring and the good leaving group ability of iodide make this position susceptible to a variety of metal-catalyzed and substitution reactions.

The iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. For 4-iodopyrazoles, the Sonogashira reaction provides a direct route to 4-alkynylpyrazoles. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, commonly CuI, in the presence of an amine base like triethylamine (B128534) (TEA) or piperidine. The reaction proceeds via a catalytic cycle involving oxidative addition of the iodo-pyrazole to the Pd(0) center, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, CuI, and base), and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming biaryl compounds or connecting aryl groups to vinyl or alkyl fragments. It pairs an organoboron compound (typically a boronic acid or ester) with an organic halide. 4-Iodopyrazoles readily participate in Suzuki couplings, reacting with various aryl- or heteroarylboronic acids. The catalytic system usually consists of a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent mixture like dioxane/water or DMF/water. The reaction is valued for its tolerance of a wide range of functional groups and the generally non-toxic nature of the boron reagents. rsc.orgnih.govnih.gov

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane). libretexts.orgorganic-chemistry.org While highly effective and tolerant of many functional groups, the toxicity of the tin reagents has led to a preference for other coupling methods like Suzuki. Nevertheless, it remains a powerful tool. In the context of 4-iodopyrazoles, a Stille coupling would involve a palladium catalyst to couple the pyrazole with an organostannane, such as an aryltributylstannane, to form a C-C bond at the C4 position. libretexts.orguwindsor.ca

Table 1: Examples of Cross-Coupling Reactions on 4-Iodo-Pyrazole Scaffolds

Coupling ReactionPyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventProduct TypeYield (%)Reference
Sonogashira1-Protected-3-iodo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂, CuITEATHF3-(Phenylethynyl)pyrazoleGood researchgate.net
Suzuki4-Iodo-1-benzylpyrazolePhenylboronic acidPd(OAc)₂K₃PO₄Dioxane/H₂O4-Phenyl-1-benzylpyrazoleGood rsc.org
Heck-Mizoroki1-Trityl-4-iodo-1H-pyrazoleMethyl acrylatePd(OAc)₂, P(OEt)₃Et₃NDMF4-Alkenyl-1H-pyrazole95% clockss.org
Suzuki4-Iodo-1-aryl-3-CF₃-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O4-Phenyl-1-aryl-3-CF₃-pyrazole56% nih.gov

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.orglibretexts.org Unlike typical SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. masterorganicchemistry.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.

For this reaction to occur on a halogenated pyrazole, the ring generally needs to be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. ncrdsip.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate. In 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, the pyrazole ring itself is electron-rich, and there are no strong EWGs attached. Therefore, it is expected to be relatively unreactive toward SNAr under standard conditions. The reaction would likely require harsh conditions (high temperatures and pressures) or the presence of a very strong nucleophile. The reactivity follows the trend F > Cl > Br > I, which is opposite to SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom.

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be functionalized by reacting with various electrophiles. wikipedia.org The most common application is the lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (e.g., -78 °C). saylor.orgethz.ch

The reaction of this compound with an alkyllithium reagent would lead to the rapid and irreversible exchange of the iodine atom for a lithium atom, generating the highly reactive intermediate, 5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl-lithium. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This lithiated pyrazole is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce new functional groups at the C4 position.

Table 2: Potential Functionalizations via Halogen-Metal Exchange

ElectrophileReagent ExampleResulting Functional Group
Aldehydes/KetonesAcetone (B3395972)Tertiary alcohol
Carbon dioxideCO₂ (gas or dry ice)Carboxylic acid
Alkyl halidesMethyl iodideMethyl group
Silyl halidesTrimethylsilyl chlorideTrimethylsilyl group
DisulfidesDimethyl disulfideMethylthio group
BoratesTrimethyl borateBoronic acid ester

Reactivity of the Cyclopropyl (B3062369) Moiety in Pyrazole Systems

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain (approximately 27.5 kcal/mol). This strain imparts unique chemical properties, including enhanced s-character in its C-C bonds and a susceptibility to ring-opening reactions under certain conditions.

The high strain energy of the cyclopropane (B1198618) ring makes it prone to cleavage under various conditions, including radical, acidic, and transition-metal-catalyzed pathways. beilstein-journals.orgnih.gov When attached to an aryl or heteroaryl system like pyrazole, the ring can be activated toward cleavage.

Radical Reactions: Radical-induced ring-opening can occur, often initiated by photoredox catalysis or high temperatures. A radical addition to the pyrazole ring or abstraction of a hydrogen atom could potentially lead to a radical intermediate that triggers the cleavage of the cyclopropyl ring to form a more stable alkyl radical. beilstein-journals.orgnih.gov

Acid-Catalyzed Reactions: Strong acids can protonate the cyclopropane ring, leading to a corner-protonated or edge-protonated species that can be attacked by a nucleophile, resulting in ring opening. The regioselectivity of the cleavage depends on the substitution pattern and the stability of the resulting carbocationic intermediates.

Metal-Catalyzed Reactions: Transition metals like palladium, rhodium, or nickel can insert into a C-C bond of the cyclopropane ring, initiating ring-opening and subsequent rearrangements or functionalization reactions. nih.gov For aryl cyclopropanes, activation often involves the aromatic ring, which then facilitates the cleavage of the adjacent cyclopropyl C-C bond. researchgate.net

In the case of this compound, the cyclopropyl ring is generally stable under many synthetic conditions, such as those used for cross-coupling on the iodo group. However, exposure to harsh acidic conditions, radical initiators, or specific transition-metal catalysts could induce ring-opening to form various acyclic products.

The cyclopropyl group itself is relatively inert to many chemical transformations due to the strength of its C-H bonds, which have a high bond dissociation energy. This makes it a useful, stable substituent in drug design for imparting conformational rigidity. hyphadiscovery.com Direct functionalization of the cyclopropyl C-H bonds typically requires harsh conditions or specialized C-H activation catalysts, which are beyond the scope of standard synthetic methods.

Transformations Involving the Ethyl N-Substituent

A review of scientific literature reveals a notable scarcity of documented chemical transformations specifically targeting the N-ethyl substituent of this compound. Research has predominantly focused on the synthesis of N-substituted pyrazoles and the reactivity of substituents at other positions of the pyrazole core, rather than the modification of an existing N-alkyl group. researchgate.netnih.gov Consequently, specific methodologies for reactions such as N-de-ethylation, oxidation, or functionalization of the ethyl group within this particular molecular context are not extensively reported. The N-ethyl group is generally stable and does not participate directly in the common cross-coupling reactions that characterize the reactivity of the 4-iodo position.

Electrophilic and Nucleophilic Reactivity of the Pyrazole Heterocycle in the Context of Specific Substitution Patterns

Electron-Donating Effects: The 1-ethyl and 5-cyclopropyl groups are both considered electron-donating substituents. They increase the electron density of the pyrazole ring, enhancing its nucleophilicity and making it more susceptible to electrophilic attack compared to an unsubstituted pyrazole.

Effect of the Iodo Group: The iodine at the C4 position is an electron-withdrawing group via induction but can also be a weak electron-donating group through resonance. Its most significant role, however, is as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

Electrophilic Reactivity:

The pyrazole ring is susceptible to electrophilic substitution, typically at the C4 position. In the case of this compound, this position is already substituted. The synthesis of 4-iodopyrazoles itself is often achieved through electrophilic iodination of an unsubstituted pyrazole precursor, highlighting the C4 position's susceptibility to electrophiles. researchgate.netresearchgate.net The presence of activating groups (ethyl and cyclopropyl) would direct electrophiles to the unoccupied C3 position, although this reactivity is less explored compared to the transformations involving the C4-iodo substituent.

Nucleophilic Reactivity:

The electron-rich nature of the pyrazole ring, further enhanced by the ethyl and cyclopropyl substituents, generally makes it resistant to direct nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule.

Reactivity at the C4-Iodo Position:

The primary mode of reactivity for this compound involves the C4-iodo group. This functionality serves as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. In these transformations, the carbon atom of the pyrazole ring acts as the electrophilic partner. Research on analogous 4-iodopyrazoles demonstrates their utility in several key reaction types. nih.govnih.govarkat-usa.org

The table below summarizes key transformations demonstrated on structurally related 4-iodopyrazole (B32481) cores, which are indicative of the expected reactivity of this compound.

Table 1: Cross-Coupling Reactions of 4-Iodopyrazole Analogs

Reaction TypeCoupling PartnerCatalyst/ReagentsProduct TypeReference
Suzuki-Miyaura Coupling Phenylboronic acidPd(PPh₃)₄, K₂CO₃4-Arylpyrazole nih.gov
Sonogashira Coupling Terminal Alkyne (e.g., Ethynylbenzene)PdCl₂(PPh₃)₂, CuI, TEA4-Alkynylpyrazole nih.gov
C-O Coupling (Alkoxylation) Alcohols (e.g., Methanol, Ethanol)CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, KOBuᵗ4-Alkoxypyrazole nih.gov
Metal-Halogen Exchange Alkyl Magnesium Bromide (e.g., i-PrMgBr)N/A4-Pyrazolyl Grignard Reagent arkat-usa.org

These reactions highlight that the C-I bond is the most reactive site for synthetic elaboration. For instance, CuI-catalyzed coupling with various alcohols allows for the synthesis of 4-alkoxypyrazoles. nih.gov Similarly, palladium-catalyzed Suzuki-Miyaura reactions enable the formation of a C-C bond with aryl or vinyl boronic acids, while Sonogashira coupling introduces alkynyl fragments. nih.govnih.gov Furthermore, the iodine can be exchanged with a metal, such as magnesium via a Grignard reagent, to generate a nucleophilic pyrazole species that can then react with various electrophiles. arkat-usa.org

Applications in Advanced Synthetic Chemistry

5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole as a Key Synthetic Building Block

The strategic placement of an iodine atom at the C4 position of the pyrazole (B372694) ring in this compound is pivotal to its function as a key synthetic building block. This iodo-substituent serves as a versatile handle for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The carbon-iodine bond is relatively weak, making it an excellent leaving group in catalytic cycles involving palladium, copper, and other transition metals. nih.govnih.gov This reactivity allows for the facile introduction of a wide range of substituents at the 4-position, thereby enabling the synthesis of highly functionalized pyrazole derivatives.

The presence of the cyclopropyl (B3062369) group at the C5 position and an ethyl group at the N1 position contributes to the molecule's lipophilicity and conformational rigidity, which are often desirable features in the design of bioactive molecules. The pyrazole core itself is an electron-rich heterocyclic system, which influences the reactivity of the C4 position and provides a stable scaffold for further molecular elaboration. mdpi.com

Construction of Complex Molecular Architectures via Derivatization of the Iodopyrazole Scaffold

The derivatization of the 4-iodopyrazole (B32481) scaffold is a powerful strategy for the construction of complex molecular architectures. The reactivity of the C-I bond facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyrazole ring and a variety of aryl or vinyl boronic acids or esters. This method is widely used to synthesize biaryl and vinyl-substituted pyrazoles, which are common motifs in pharmaceuticals. nih.gov

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another powerful tool for derivatizing 4-iodopyrazoles. researchgate.netresearchgate.net This reaction introduces an alkynyl substituent at the C4 position, providing a linear and rigid extension to the pyrazole core, which can be valuable for probing biological targets.

Heck Coupling: While less common for iodides compared to bromides, the Heck reaction can be employed to introduce vinyl groups at the C4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C4 position of the pyrazole ring.

Copper-Catalyzed Coupling Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide a means to form carbon-oxygen and carbon-sulfur bonds, allowing for the synthesis of 4-alkoxy and 4-thioalkoxy pyrazoles. nih.gov

The following table provides representative examples of cross-coupling reactions performed on 4-iodopyrazole scaffolds, illustrating the potential of this compound in similar transformations.

Coupling ReactionReactantsCatalyst/ConditionsProduct TypeReference
Suzuki-Miyaura4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole, Phenylboronic acidPd(PPh₃)₄, K₂CO₃, THF/H₂O, reflux4-Phenyl-1-aryl-3-(trifluoromethyl)-1H-pyrazole nih.gov
Sonogashira4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole, PhenylacetylenePd(PPh₃)₄, CuI, THF/Et₃N, 80 °C4-(Phenylethynyl)-1-aryl-3-(trifluoromethyl)-1H-pyrazole nih.gov
C-O Coupling4-Iodo-1H-pyrazoles, Various alcoholsCuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, K-OtBu, 130 °C, MW4-Alkoxy-1H-pyrazoles nih.gov

Development of Novel Heterocyclic Systems Incorporating the Pyrazole Core

Beyond simple derivatization, this compound can serve as a precursor for the synthesis of novel and more complex heterocyclic systems. The functional groups introduced via cross-coupling reactions can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of fused or bridged polycyclic systems.

For instance, a Sonogashira coupling to introduce an ortho-amino-substituted phenylethynyl group at the C4 position could be followed by an intramolecular cyclization to construct a pyrazolo[3,4-b]quinoline system. Similarly, the introduction of a substituent with a terminal alkene at the C4 position could enable ring-closing metathesis to form macrocyclic structures incorporating the pyrazole ring. The versatility of the pyrazole scaffold allows for its incorporation into a diverse range of larger heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. mdpi.com

Contributions to Chemical Libraries for Diversification and Screening

In the field of drug discovery, the generation of chemical libraries containing a diverse range of structurally related compounds is crucial for identifying new therapeutic agents. researchgate.netarkat-usa.org The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. The pyrazole nucleus is widely regarded as a privileged scaffold due to its presence in numerous approved drugs. nih.govnih.gov

This compound is an ideal starting material for the construction of such libraries. The reliable and versatile cross-coupling reactions that can be performed at the C4 position allow for the systematic introduction of a wide variety of substituents from a large pool of commercially available building blocks (e.g., boronic acids, alkynes, amines). This parallel synthesis approach can rapidly generate a large number of unique pyrazole derivatives. These libraries can then be screened against various biological targets to identify compounds with desired activities, accelerating the early stages of drug discovery. mdpi.com The specific substitution pattern of 5-cyclopropyl and 1-ethyl groups provides a unique chemical space to explore within the broader class of pyrazole-based compounds.

Theoretical and Computational Studies Pertaining to 5 Cyclopropyl 1 Ethyl 4 Iodo 1h Pyrazole Analogues

Quantum Chemical Calculations on Pyrazole (B372694) Derivatives (e.g., Density Functional Theory, Molecular Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and spectroscopic properties of pyrazole derivatives. researchgate.netkfupm.edu.sa The B3LYP functional is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost. researchgate.netnih.gov

Density Functional Theory (DFT) Studies:

DFT calculations can be used to optimize the molecular geometry of pyrazole derivatives, providing insights into bond lengths, bond angles, and dihedral angles. nih.gov For analogues of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, DFT can predict the planarity of the pyrazole ring and the orientation of the cyclopropyl (B3062369), ethyl, and iodo substituents. The electronic properties, such as the dipole moment and electrostatic potential, can also be determined, offering clues about the molecule's polarity and reactive sites. tandfonline.com

Molecular Orbital Analysis:

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov In pyrazole derivatives, the distribution of HOMO and LUMO densities can reveal the most probable sites for electrophilic and nucleophilic attack. nih.gov For instance, in some pyrazole derivatives, the HOMO is localized on the pyrazole ring, while the LUMO is distributed over the substituents, indicating that the pyrazole ring is the primary site for electrophilic attack. nih.gov

Table 1: Calculated Molecular Properties of a Representative Pyrazole Analogue
PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Computational Modeling of Reaction Pathways for Pyrazole Synthesis and Functionalization

Computational modeling can be employed to investigate the mechanisms and energetics of reactions involved in the synthesis and functionalization of pyrazoles. researchgate.net This includes identifying transition states, calculating activation energies, and determining reaction thermodynamics.

Pyrazole Synthesis:

The synthesis of the pyrazole core often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov Computational studies can model this reaction to determine the most favorable reaction pathway and predict the regioselectivity of the cyclization, which is particularly important for unsymmetrical dicarbonyls. mdpi.com

Functionalization of Pyrazoles:

Computational methods can also be used to study the functionalization of the pyrazole ring, such as halogenation and alkylation. For instance, DFT calculations can be used to model the iodination of a pyrazole ring, providing insights into the reaction mechanism and the factors that control the regioselectivity of the substitution. Similarly, the N-alkylation of pyrazoles can be studied to understand the preference for alkylation at the N1 or N2 position. rsc.org

Table 2: Calculated Activation Energies for a Hypothetical Functionalization Reaction of a Pyrazole Analogue
Reaction StepActivation Energy (kcal/mol)
Electrophilic Attack15.2
Proton Transfer5.8
Product Formation-25.7 (Overall Reaction Energy)

Structure-Reactivity Relationships in Halogenated and Cyclopropyl-Substituted Pyrazoles

The substituents on the pyrazole ring significantly influence its reactivity. nih.gov Halogen atoms and cyclopropyl groups can modulate the electronic and steric properties of the pyrazole, thereby affecting its chemical behavior.

Effect of Halogenation:

The introduction of a halogen atom, such as iodine, at the C4 position of the pyrazole ring can have several effects. The iodine atom is electron-withdrawing through its inductive effect, which can decrease the electron density of the pyrazole ring and make it less susceptible to electrophilic attack. However, the iodine atom can also participate in halogen bonding, which can influence intermolecular interactions. nih.gov

Effect of Cyclopropyl Substitution:

The cyclopropyl group is known for its unique electronic properties, behaving somewhat like a double bond in its ability to donate electron density through conjugation. When attached to the pyrazole ring, the cyclopropyl group can increase the electron density of the ring, potentially enhancing its reactivity towards electrophiles. researchgate.netmdpi.com

Combined Effects:

Emerging Research Avenues and Future Perspectives

Novel Synthetic Methodologies for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

While classical methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, provide a foundational approach, the pursuit of more efficient, regioselective, and sustainable synthetic strategies for this compound is a key area of ongoing research. Current efforts are directed towards the development of methodologies that offer greater control over substitution patterns and functional group tolerance.

Future research is anticipated to focus on multicomponent reactions (MCRs), which allow for the construction of the substituted pyrazole core in a single pot from simple starting materials. Additionally, C-H activation strategies are being explored to directly introduce the cyclopropyl (B3062369) and ethyl groups onto the pyrazole ring, thereby streamlining the synthetic sequence. The direct iodination of a pre-formed 5-cyclopropyl-1-ethyl-1H-pyrazole precursor remains a viable and often high-yielding approach, with various iodinating agents and conditions being investigated to optimize the process.

Table 1: Comparison of Potential Synthetic Strategies

Methodology Advantages Challenges
Modified Knorr Synthesis Well-established, readily available starting materials. Potential for regioisomer formation, may require multiple steps.
Multicomponent Reactions High atom economy, operational simplicity, convergent synthesis. Optimization of reaction conditions can be complex.
C-H Activation/Functionalization Step-economic, direct introduction of substituents. Requires development of specific catalysts, potential for side reactions.
Direct Iodination Often high-yielding and regioselective at the 4-position. Requires synthesis of the pyrazole precursor.

Exploration of Underexplored Chemical Transformations of the Compound

The presence of a carbon-iodine bond at the 4-position of the pyrazole ring renders this compound an exceptionally valuable building block for a myriad of chemical transformations. While standard cross-coupling reactions are well-documented for 4-iodopyrazoles in general, the specific reactivity of this cyclopropyl-substituted derivative remains an area ripe for exploration. The steric and electronic effects of the cyclopropyl group are expected to influence reaction kinetics and product distributions.

Future research will likely delve into a broader range of transition-metal-catalyzed cross-coupling reactions, including but not limited to:

Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, and vinyl substituents.

Sonogashira Coupling: To install alkyne moieties, opening pathways to further functionalization.

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: To introduce a diverse range of nitrogen-based functional groups.

Ullmann Condensation: For the formation of C-O, C-S, and C-N bonds.

Furthermore, lithium-halogen exchange reactions could provide access to the corresponding 4-lithiated pyrazole, a powerful nucleophile for the introduction of a wide array of electrophiles. The generation of a Grignard reagent from this compound would similarly expand its synthetic utility.

Development of Catalytic Systems for Pyrazole Functionalization

The development of bespoke catalytic systems tailored for the functionalization of this compound is a critical research direction. While palladium-based catalysts are commonly employed for cross-coupling reactions of iodoarenes, there is a growing interest in exploring more sustainable and cost-effective alternatives, such as catalysts based on copper, nickel, or iron.

A key challenge lies in designing ligands that can effectively coordinate to the metal center and facilitate the desired transformation in the presence of the sterically demanding cyclopropyl group. High-throughput screening of ligand libraries, coupled with computational modeling, will be instrumental in identifying optimal catalyst-ligand combinations for specific reactions. Moreover, the development of catalysts for the direct C-H functionalization of the pyrazole ring, particularly at the C-3 position, would offer a novel and highly efficient route to further elaborate the molecular scaffold.

Table 2: Potential Catalytic Systems for Functionalization

Reaction Type Metal Catalyst Potential Ligands
Cross-Coupling Palladium, Copper, Nickel Phosphines (e.g., XPhos, SPhos), N-Heterocyclic Carbenes (NHCs)
C-H Activation Rhodium, Iridium, Palladium Directing groups, specialized phosphine (B1218219) and cyclopentadienyl (B1206354) ligands
Amination Palladium, Copper Josiphos, BINAP, Phenanthroline derivatives

Integration into Materials Science and Supramolecular Chemistry Platforms

The unique combination of a rigid, aromatic pyrazole core with a three-dimensional cyclopropyl substituent and a reactive iodine handle makes this compound an attractive candidate for applications in materials science and supramolecular chemistry.

In materials science, this compound could serve as a monomer or a key building block for the synthesis of novel polymers with tailored electronic and photophysical properties. The pyrazole unit is known to be a good ligand for metal ions, suggesting the potential for creating coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or gas storage capabilities. The presence of the iodo-substituent allows for post-synthetic modification of these materials.

Future research in this area will likely focus on the synthesis and characterization of liquid crystals, organic light-emitting diodes (OLEDs), and sensor materials derived from this compound. The exploration of its self-assembly behavior in solution and on surfaces will also be a key area of investigation.

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